2-(2,5-Dichlorophenyl)-2-fluoroacetic acid
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Overview
Description
2-(2,5-Dichlorophenyl)-2-fluoroacetic acid is an organic compound characterized by the presence of dichlorophenyl and fluoroacetic acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-Dichlorophenyl)-2-fluoroacetic acid typically involves the reaction of 2,5-dichlorobenzene with fluoroacetic acid under specific conditions
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: 2-(2,5-Dichlorophenyl)-2-fluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms, such as alcohols.
Substitution: The compound can participate in substitution reactions where the chlorine or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-(2,5-Dichlorophenyl)-2-fluoroacetic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,5-Dichlorophenyl)-2-fluoroacetic acid involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 2-(2,4-Dichlorophenyl)-2-fluoroacetic acid
- 2-(2,6-Dichlorophenyl)-2-fluoroacetic acid
- 2-(2,5-Dichlorophenyl)-2-chloroacetic acid
Uniqueness: 2-(2,5-Dichlorophenyl)-2-fluoroacetic acid is unique due to the specific positioning of the chlorine and fluorine atoms, which can influence its reactivity and interactions with other molecules. This distinct structure may result in different chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C8H5Cl2FO2 |
---|---|
Molecular Weight |
223.02 g/mol |
IUPAC Name |
2-(2,5-dichlorophenyl)-2-fluoroacetic acid |
InChI |
InChI=1S/C8H5Cl2FO2/c9-4-1-2-6(10)5(3-4)7(11)8(12)13/h1-3,7H,(H,12,13) |
InChI Key |
LIEFCOLFBMGLIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(C(=O)O)F)Cl |
Origin of Product |
United States |
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